molecular formula C21H15IN2O2 B11567038 2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol

2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol

Cat. No.: B11567038
M. Wt: 454.3 g/mol
InChI Key: YDUXIFJAGWQCNG-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is unique due to the combination of the iodine atom, methyl group, and benzoxazole moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C21H15IN2O2

Molecular Weight

454.3 g/mol

IUPAC Name

2-iodo-4-methyl-6-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C21H15IN2O2/c1-13-9-15(20(25)17(22)10-13)12-23-16-7-8-19-18(11-16)24-21(26-19)14-5-3-2-4-6-14/h2-12,25H,1H3

InChI Key

YDUXIFJAGWQCNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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